![molecular formula C42H81NO8 B13833406 beta-Galactosyl-C18-ceramide](/img/structure/B13833406.png)
beta-Galactosyl-C18-ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Galactosyl-C18-ceramide: is a type of glycosphingolipid, specifically a galactosylceramide. It consists of a ceramide backbone linked to a galactose sugar. This compound plays a crucial role in various biological processes, including the regulation of nerve cells, protein kinase C activities, and hormone receptor functions . It is also a significant component of the myelin sheath, which insulates nerve fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactosyl-C18-ceramide typically involves the enzymatic action of beta-Galactosylceramide synthase (UGT8A), which catalyzes the transfer of galactose to ceramide . The reaction conditions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the extraction and purification of the product using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Galactosyl-C18-ceramide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the ceramide backbone, affecting its biological activity.
Reduction: Reduction reactions can modify the functional groups on the ceramide, potentially changing its properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products:
Wissenschaftliche Forschungsanwendungen
Beta-Galactosyl-C18-ceramide has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Investigated for its potential in treating diseases such as sphingolipidosis, diabetes, and chronic kidney diseases .
Industry:
Wirkmechanismus
The mechanism of action of beta-Galactosyl-C18-ceramide involves its interaction with various molecular targets and pathways. It modulates cellular signaling pathways, including the PI3K/AKT pathway, and induces autophagy through mitochondrial cleavage . Additionally, it can inhibit Akt action by promoting Akt dephosphorylation and preventing Akt translocation . These actions contribute to its effects on cell growth, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
C18 (2S-OH) Galactosyl (beta) Ceramide: Similar in structure but with a hydroxyl group at the 2S position.
C18 Galactosyl (beta) Ceramide (d181/180): Another variant with a different fatty acid chain length.
Glucosylceramide: A similar glycosphingolipid with glucose instead of galactose.
Uniqueness: Beta-Galactosyl-C18-ceramide is unique due to its specific galactose linkage and the presence of a C18 fatty acid chain. This structure imparts distinct biological activities and functions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C42H81NO8 |
---|---|
Molekulargewicht |
728.1 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39-,40?,41?,42+/m0/s1 |
InChI-Schlüssel |
YMYQEDCYNANIPI-FDQSDATMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.